Ethyl 3-[(azidoacetyl)amino]benzoate
Description
Contextualization within Azide (B81097) and Amide Chemistry
The chemical behavior of Ethyl 3-[(azidoacetyl)amino]benzoate is dictated by the interplay of its azide and amide functionalities. The amide group, formed by the linkage of an amine and a carboxylic acid derivative, is a remarkably stable functional group due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. chemistrysteps.com This stability is a defining feature of peptides and many synthetic polymers. chemistrysteps.com Amides are generally less reactive than other carboxylic acid derivatives, though they can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. solubilityofthings.compressbooks.pub
The azide group (-N₃), on the other hand, is a high-energy functional group known for its versatile reactivity. Organic azides are relatively stable but can be transformed into a variety of other nitrogen-containing functional groups. They are perhaps most famous for their participation in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), to form triazoles. Azides can also be reduced to amines, undergo the Staudinger ligation with phosphines, or participate in the Schmidt reaction. researchgate.net
Significance as a Synthetic Precursor in Advanced Organic Synthesis
The true value of a molecule like this compound lies in its potential as a bifunctional or trifunctional building block in the synthesis of more complex molecules. The azide group serves as a handle for the introduction of other molecular fragments via click chemistry or other azide-specific reactions. This is particularly useful in the fields of medicinal chemistry and materials science for the construction of complex architectures and bioconjugates.
The ester functionality provides another site for chemical modification. Esters can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions to form amides or other derivatives. Alternatively, the ester can be reduced to an alcohol. The presence of both an azide and an ester allows for orthogonal chemical transformations, where one functional group can be reacted selectively in the presence of the other.
Overview of Research Trajectories for Azido-Amide-Ester Systems
Research involving molecules that contain azide, amide, and ester functionalities is often directed towards the synthesis of complex organic molecules with specific functions. These "azido-amide-ester systems" are valuable intermediates in several areas of chemical research:
Medicinal Chemistry: These compounds can serve as scaffolds for the synthesis of novel pharmaceutical agents. The amide bond is a key feature of peptides and peptidomimetics, while the azide group can be used to attach the molecule to a biological target or to a carrier molecule.
Bioconjugation: The ability of the azide group to undergo highly specific and efficient click reactions makes these systems ideal for linking small molecules to biomolecules such as proteins, nucleic acids, and carbohydrates.
Materials Science: Azido-functionalized molecules can be used to modify the surface of materials or to create novel polymers with tailored properties. The amide and ester groups can influence the physical properties of the resulting materials, such as their solubility, thermal stability, and mechanical strength.
Structure
3D Structure
Properties
CAS No. |
1160748-34-4 |
|---|---|
Molecular Formula |
C11H12N4O3 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
ethyl 3-[(2-azidoacetyl)amino]benzoate |
InChI |
InChI=1S/C11H12N4O3/c1-2-18-11(17)8-4-3-5-9(6-8)14-10(16)7-13-15-12/h3-6H,2,7H2,1H3,(H,14,16) |
InChI Key |
OTJCBEBNPRIZAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Azidoacetyl Amino Benzoate
Precursor Synthesis Strategies
Synthesis of Substituted Ethyl Benzoate (B1203000) Intermediates
The core aromatic amine component of the target molecule is Ethyl 3-aminobenzoate (B8586502). nih.gov This intermediate can be synthesized through several established organic chemistry routes. The two most common approaches are the direct esterification of 3-aminobenzoic acid and the reduction of a nitro-group precursor.
Fischer Esterification: This classic method involves reacting 3-aminobenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ethyl ester product.
Reduction of Ethyl 3-nitrobenzoate: An alternative and often high-yielding strategy begins with Ethyl 3-nitrobenzoate. The nitro group is reduced to the corresponding amine. A variety of reducing agents can accomplish this transformation, including catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using metals like tin or indium in an acidic medium. orgsyn.orgsciencemadness.org For instance, the reduction of the similar compound ethyl p-nitrobenzoate using indium powder and ammonium (B1175870) chloride in aqueous ethanol provides the corresponding aminobenzoate in high yield. orgsyn.org
| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Fischer Esterification | 3-Aminobenzoic acid | Ethanol, H₂SO₄ (cat.) | Reflux | Direct, uses readily available starting material. | patsnap.com |
| Catalytic Hydrogenation | Ethyl 3-nitrobenzoate | H₂, Pd/C catalyst | Pressurized H₂, alcoholic solvent | Clean reaction, high yields. orgsyn.org | orgsyn.org |
| Metal-mediated Reduction | Ethyl 3-nitrobenzoate | In/NH₄Cl or Sn/HCl | Reflux in aq. ethanol | Avoids specialized hydrogenation equipment. orgsyn.org | orgsyn.org |
Preparation of Azidoacetyl Halides or Equivalent Building Blocks
The second key precursor is an activated form of azidoacetic acid, typically azidoacetyl chloride. This acyl halide is highly reactive and serves as the electrophile in the subsequent amide bond formation. Its synthesis generally involves a two-step process starting from a halo-acetic acid.
First, 2-chloroacetic acid undergoes a nucleophilic substitution reaction with an azide (B81097) salt, such as sodium azide, to form 2-azidoacetic acid. This reaction is a standard Sₙ2 displacement of the chloride leaving group by the azide anion.
In the second step, the carboxylic acid group of 2-azidoacetic acid is converted into the more reactive acyl chloride. This is commonly achieved by treating it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding azidoacetyl chloride. wikipedia.org
Amide Bond Formation Approaches
The central reaction in the synthesis of Ethyl 3-[(azidoacetyl)amino]benzoate is the formation of the amide bond linking the two precursor fragments. This is achieved through the acylation of the amine.
Coupling Reactions via Acylation of Aminobenzoate Derivatives
The most direct method for forming the target amide is the Schotten-Baumann reaction. fishersci.it In this approach, the nucleophilic amino group of Ethyl 3-aminobenzoate attacks the electrophilic carbonyl carbon of azidoacetyl chloride. This nucleophilic acyl substitution reaction results in the formation of the amide bond and the elimination of hydrogen chloride (HCl) as a byproduct. commonorganicchemistry.com
The reaction is typically carried out by adding the azidoacetyl chloride, often dissolved in an aprotic solvent, to a solution of Ethyl 3-aminobenzoate. A non-nucleophilic base is essential to neutralize the HCl generated during the reaction. researchgate.net This prevents the protonation of the starting amine, which would render it unreactive.
Incorporation of the Azide Moiety
The azide functional group (–N₃) is a key feature of the target molecule, introduced via the azidoacetyl chloride precursor. The primary method for installing the azide is through nucleophilic substitution. wikipedia.org
The synthesis of 2-azidoacetic acid from 2-chloroacetic acid is a classic example of an Sₙ2 reaction. In this step, the azide anion (N₃⁻), typically from sodium azide, acts as the nucleophile and displaces the chloride ion from the alpha-carbon of the acetic acid derivative. This reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone, which facilitates the dissolution of the azide salt and promotes the Sₙ2 mechanism.
Other methods for introducing azide groups into organic molecules include diazotransfer reactions, which can convert primary amines directly into azides using reagents like triflyl azide or imidazole-1-sulfonyl azide. organic-chemistry.org However, for the synthesis of this compound, the nucleophilic displacement of a halide is the most direct and common route for preparing the necessary azido-precursor. wikipedia.org
Introduction via Halogenation-Azidation Sequence
The most conventional and widely documented method for synthesizing this compound proceeds through a two-step sequence involving an intermediate, Ethyl 3-[(haloacetyl)amino]benzoate.
The first step is the N-acylation of the starting material, Ethyl 3-aminobenzoate, with a haloacetyl halide. Chloroacetyl chloride or bromoacetyl bromide are typically employed for this purpose. The reaction is generally performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. The high nucleophilicity of the amino group ensures a selective reaction at the nitrogen atom.
In the second step, the resulting halo-intermediate undergoes a nucleophilic substitution reaction with an azide salt, most commonly sodium azide (NaN3). andrews.edud-nb.info This Finkelstein-type reaction displaces the halide to form the final azido (B1232118) compound. The choice of solvent is crucial for this step, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being favored to facilitate the dissolution of the azide salt and promote the substitution reaction. andrews.edu
| Step | Reagents | Solvent | Conditions | Typical Yield |
| 1. Acylation | Ethyl 3-aminobenzoate, Chloroacetyl chloride, Triethylamine | Dichloromethane (B109758) (DCM) | 0 °C to room temp. | >90% |
| 2. Azidation | Ethyl 3-[(chloroacetyl)amino]benzoate, Sodium Azide (NaN3) | Dimethylformamide (DMF) | Room temp. to 50 °C | 85-95% |
Table 1. Representative reaction parameters for the halogenation-azidation synthesis of this compound.
Exploration of Alternative Azide Transfer Reactions
While the halogenation-azidation sequence is effective, concerns over the lachrymatory and toxic nature of haloacetyl halides, as well as the potential hazards associated with organic azides, have prompted the exploration of alternative methods. These routes often focus on minimizing the handling of hazardous intermediates.
One prominent alternative involves the direct coupling of azidoacetic acid with Ethyl 3-aminobenzoate. In this approach, azidoacetic acid is first synthesized, typically from the reaction of sodium azide with ethyl chloroacetate (B1199739) followed by hydrolysis. Subsequently, standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to form the amide bond between azidoacetic acid and Ethyl 3-aminobenzoate.
Another advanced strategy is the use of diazo-transfer reagents, which can convert a primary amine directly into an azide. e-tarjome.com For the synthesis of the target molecule, this would involve reacting Ethyl 3-(aminoacetyl)benzoate with a reagent like trifluoromethanesulfonyl azide (TfN3). e-tarjome.com However, this requires the synthesis of a different precursor. A more direct application involves the synthesis of an azido-containing building block, such as azidoacetyl chloride, which can then be reacted with Ethyl 3-aminobenzoate.
| Method | Key Reagents | Advantages | Disadvantages |
| Halogenation-Azidation | Chloroacetyl chloride, Sodium Azide | High yields, readily available reagents | Use of lachrymatory intermediates |
| Peptide Coupling | Azidoacetic acid, EDC/DCC | Avoids haloacetyl halides | Generates urea (B33335) byproducts, requires pre-synthesis of azidoacetic acid |
| Diazo-Transfer | Triflyl azide (TfN3), CuSO4 e-tarjome.com | Mild reaction conditions e-tarjome.com | Reagents can be hazardous; may require different starting material |
Table 2. Comparison of synthetic routes to this compound.
Stereoselective and Regioselective Synthesis Considerations
Stereoselectivity: The molecular structure of this compound is achiral, meaning it does not possess any stereocenters. As a result, considerations for stereoselective synthesis are not applicable in the preparation of this specific compound.
Regioselectivity: Regioselectivity is a critical aspect of the synthesis, particularly during the initial acylation step. The Ethyl 3-aminobenzoate precursor possesses multiple potentially reactive sites, including the amino group (-NH2), the aromatic ring, and the ethyl ester. The desired reaction is the selective N-acylation of the amino group.
Under standard acylation conditions (e.g., using chloroacetyl chloride or in peptide coupling), the amino group is significantly more nucleophilic than the aromatic ring. This inherent difference in reactivity ensures that the reaction proceeds with high regioselectivity at the nitrogen atom, yielding the desired N-acylated product almost exclusively. Friedel-Crafts acylation on the aromatic ring would require a Lewis acid catalyst and different conditions, and is therefore not a competing pathway in this context. The ester group is generally unreactive under these conditions. This high degree of regiocontrol simplifies the synthesis and purification process, making it an efficient transformation. researchgate.net
Application of Green Chemistry Principles in Synthetic Routes
Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact and improve safety. nih.govdergipark.org.tr
Prevention of Waste: The direct peptide coupling method may be considered "greener" as it can potentially reduce the number of synthetic steps compared to a route that requires separate synthesis and isolation of the haloacetyl intermediate. However, it generates significant waste in the form of urea byproducts from the coupling agents. Optimizing reaction stoichiometry and yields in the halogenation-azidation sequence is key to minimizing waste. nih.gov
Atom Economy: The two-step halogenation-azidation sequence generally exhibits good atom economy, with the main byproducts being triethylamine hydrochloride and sodium chloride, which are easily removable. The atom economy of the peptide coupling route is often lower due to the high molecular weight of the coupling agents and activators.
Less Hazardous Chemical Syntheses: A primary green chemistry objective is to replace hazardous reagents. Chloroacetyl chloride is a lachrymator, and sodium azide is highly toxic. While replacing them is challenging, using a direct coupling with azidoacetic acid avoids the former. dergipark.org.tr The handling of sodium azide requires strict safety protocols in all routes.
Safer Solvents and Auxiliaries: Traditional syntheses often employ chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents like DMF. Green chemistry encourages their replacement with safer alternatives. For the acylation step, ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) could be investigated. For the azidation step, the use of a phase-transfer catalyst could enable the reaction in a less hazardous solvent system, potentially even in water. andrews.edu
| Green Chemistry Principle | Application in Synthesis of this compound |
| Waste Prevention | Optimizing stoichiometry to minimize excess reagents and byproducts. |
| Safer Solvents | Replacing Dichloromethane and DMF with Ethyl Acetate, 2-MeTHF, or aqueous systems where feasible. dergipark.org.tr |
| Design for Energy Efficiency | Conducting reactions at ambient temperature to reduce energy consumption. The azidation step is often performed at or slightly above room temperature. |
| Catalysis | Using phase-transfer catalysts to improve reaction efficiency in the azidation step, potentially allowing for milder conditions and greener solvents. |
Table 3. Application of Green Chemistry Principles in the synthesis of this compound.
Chemical Transformations and Reactivity of Ethyl 3 Azidoacetyl Amino Benzoate
Reactions Involving the Azide (B81097) Functional Group
The azide group (–N₃) is an energy-rich functional group characterized by its participation in a variety of powerful transformations. It can act as a 1,3-dipole in cycloaddition reactions, be reduced to a primary amine, or undergo decomposition to form a highly reactive nitrene intermediate.
The Huisgen 1,3-dipolar cycloaddition is a cornerstone of azide chemistry, involving the reaction of a 1,3-dipole (the azide) with a dipolarophile (such as an alkyne or alkene) to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.orgwikipedia.org For azides and alkynes, this reaction yields a stable 1,2,3-triazole ring. The thermal reaction often requires elevated temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). wikipedia.orgnih.gov However, catalyzed and strain-promoted versions of this reaction have been developed to overcome these limitations.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a "click chemistry" reaction. nih.govjetir.org It provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate). beilstein-journals.org This transformation is known for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govbeilstein-journals.org
Ethyl 3-[(azidoacetyl)amino]benzoate would be an excellent substrate for CuAAC reactions. When reacted with a terminal alkyne in the presence of a copper(I) catalyst, it is expected to exclusively form the corresponding 1,4-disubstituted triazole product.
Table 1: Representative Examples of CuAAC Reactions This table illustrates typical CuAAC reactions with various azides and alkynes, demonstrating the expected transformation for this compound.
| Azide Reactant | Alkyne Reactant | Catalyst System | Product |
|---|---|---|---|
| Benzyl Azide | Phenylacetylene | CuSO₄, Sodium Ascorbate | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |
| 3-Azido-7-hydroxycoumarin | Propargyl alcohol | Cu(II), Sodium Ascorbate | Fluorescent triazole coumarin |
| Azidomethyl ferrocene | Alkyne-functionalized surface | Cu(I) | Surface-immobilized ferrocenyl triazole |
To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cnnih.gov This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145), to accelerate the cycloaddition. magtech.com.cn The release of this strain provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures. magtech.com.cn
The reaction of this compound with a strained cyclooctyne derivative, like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), would proceed via SPAAC to yield a stable, fused triazole adduct. This bioorthogonal reaction is widely used for labeling biomolecules in living systems. nih.govnih.gov
Table 2: Common Cycloalkynes Used in SPAAC and Their Reactivity This table showcases various strained alkynes used in SPAAC. This compound would be expected to react with these alkynes without a catalyst.
| Cycloalkyne | Abbreviation | Key Features |
|---|---|---|
| Difluorinated Cyclooctyne | DIFO | High reactivity due to electron-withdrawing fluorine groups. nih.gov |
| Dibenzocyclooctyne | DBCO | Exceptionally fast reaction rates and good stability. nih.gov |
| Bicyclo[6.1.0]nonyne | BCN | Offers a balance of high reactivity and small size. |
| 4,8-Diazacyclononynes | DACN | High thermal and chemical stability with good reactivity and hydrophilicity. iris-biotech.de |
While reactions with alkynes are most common, the azide group can also undergo 1,3-dipolar cycloadditions with other dipolarophiles, such as alkenes, nitriles, and enamines. organic-chemistry.org These reactions are generally less facile than those with alkynes and often require activation, for instance, by using electron-deficient alkenes or by promoting the reaction with heat. The reaction with alkenes typically yields triazoline rings, which may be unstable and undergo further reactions.
The reduction of an azide to a primary amine is a fundamental and highly reliable transformation in organic synthesis. This reaction is valuable because azides are stable, can be carried through many synthetic steps, and are then cleanly converted to amines without the harsh conditions often required for nitro group reductions.
Several methods are effective for this transformation:
Catalytic Hydrogenation: This is a very common and clean method. The azide is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. orgsyn.org The only byproduct is nitrogen gas.
Staudinger Reduction: This reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. This intermediate is then hydrolyzed with water to produce the amine and triphenylphosphine oxide.
Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also reduce azides to amines. Care must be taken as these reagents can also reduce other functional groups, such as the ester in the target molecule.
Applying these methods to this compound would selectively reduce the azide group to a primary amine, yielding Ethyl 3-{[aminoacetyl]amino}benzoate.
Table 3: Common Reagents for the Reduction of Azides to Amines This table lists standard methods that would be applicable for the conversion of the azide group in this compound to an amine.
| Reagent/Method | Typical Conditions | Byproducts |
|---|---|---|
| H₂/Pd-C | H₂ (1 atm or higher), Methanol or Ethanol (B145695), Room Temp. | N₂ |
| Triphenylphosphine (PPh₃) then H₂O | THF, Room Temp., followed by addition of water. | Ph₃PO, N₂ |
| Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol, 0 °C to Room Temp. | N₂, Borate salts |
| Stannous Chloride (SnCl₂) | Methanol or Ethanol, Reflux. nih.gov | Tin salts, N₂ |
Upon heating (thermolysis) or irradiation with UV light (photolysis), organic azides can decompose by extruding a molecule of dinitrogen (N₂). researchgate.net This process generates a highly reactive and electron-deficient intermediate known as a nitrene. A nitrene is a nitrogen analog of a carbene, containing a nitrogen atom with a lone pair of electrons and an empty p-orbital.
The resulting nitrene is not typically isolated but reacts rapidly in situ. Common subsequent reactions of nitrenes include:
C-H Insertion: The nitrene can insert into carbon-hydrogen bonds, forming a new C-N bond. This can be an intramolecular or intermolecular process.
Addition to Alkenes: Nitrenes can add across double bonds to form three-membered rings called aziridines.
Rearrangement: The nitrene can undergo rearrangement, such as migration of an adjacent group to the nitrogen atom.
The thermolysis or photolysis of this compound would generate the corresponding nitrene intermediate. This reactive species would then be expected to undergo rapid intramolecular or intermolecular reactions, depending on the reaction conditions and the presence of other substrates. The formation of the nitrene is generally considered the first and rate-determining step of the decomposition process. researchgate.net
Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloadditions)
Reactions Involving the Amide Functional Group
The amide linkage in this compound is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the adjacent azidoacetyl group and the aromatic ring.
Hydrolysis Mechanisms (Acid-Catalyzed, Base-Catalyzed)
Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of the amine result in the formation of 3-aminobenzoic acid and azidoacetic acid.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate, which then collapses to expel the amide anion, a poor leaving group. Protonation of the resulting amine and deprotonation of the carboxylic acid yield the final products, 3-aminobenzoic acid and the salt of azidoacetic acid.
| Condition | Reagents | Products |
| Acid-Catalyzed | H₃O⁺, Δ | 3-Aminobenzoic acid, Azidoacetic acid |
| Base-Catalyzed | OH⁻, H₂O, Δ | Salt of 3-Aminobenzoic acid, Azidoacetic acid |
Transamidation Reactions
Transamidation involves the exchange of the amine portion of the amide with a different amine. This reaction is typically challenging due to the stability of the amide bond and often requires harsh conditions or catalysis. For this compound, reacting it with a primary or secondary amine in the presence of a suitable catalyst could lead to the formation of a new amide at the 3-position of the benzoate (B1203000) ring.
Reactions Involving the Ester Functional Group
The ethyl ester group is another reactive site within the molecule, susceptible to nucleophilic acyl substitution reactions.
Hydrolysis (Acid-Catalyzed and Base-Catalyzed)
Ester hydrolysis results in the formation of a carboxylic acid and an alcohol.
Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is heated with a large excess of water in the presence of a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of ethanol to yield 3-[(azidoacetyl)amino]benzoic acid.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the treatment of the ester with a strong base, such as sodium hydroxide. The hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. Subsequent acidification is required to obtain the free carboxylic acid.
| Reaction | Catalyst | Reagents | Products |
| Acid-Catalyzed Hydrolysis | H⁺ | H₂O, Δ | 3-[(azidoacetyl)amino]benzoic acid, Ethanol |
| Base-Catalyzed Hydrolysis | OH⁻ | 1. NaOH, H₂O, Δ2. H₃O⁺ | 3-[(azidoacetyl)amino]benzoic acid, Ethanol |
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. Reacting this compound with a different alcohol (e.g., methanol) in the presence of a catalyst would result in the formation of the corresponding methyl ester and ethanol.
Aminolysis Reactions
Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. This reaction is generally slower than hydrolysis and often requires heating. Treatment of this compound with ammonia (B1221849) or a primary or secondary amine would lead to the formation of the corresponding amide at the ester position and ethanol.
Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles and strong bases. Their interaction with this compound is expected to be complex, with several potential sites of reaction. The primary reactive sites include the acidic amide proton, the electrophilic ester carbonyl, and the azido (B1232118) group.
Reactivity Profile with Organometallic Reagents:
| Reactive Site | Reagent Type | Predicted Outcome | Notes |
| Amide N-H | Grignard, Organolithium | Deprotonation | This is typically the fastest reaction, consuming one equivalent of the organometallic reagent to form a magnesium or lithium salt of the amide. |
| Ethyl Ester | Grignard, Organolithium | Addition-Elimination-Addition | After deprotonation of the amide, excess reagent will attack the ester carbonyl. This typically proceeds via a double addition, first forming a ketone intermediate which then reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol upon acidic workup. |
| Azido Group | Grignard, Organolithium | Reaction to form triazenes or other nitrogen-containing compounds | The azide can react with organometallic reagents, though this is often less facile than reaction at the carbonyl centers. The specific products can vary depending on the reagent and reaction conditions. |
Detailed Research Findings:
While specific studies on this compound are not prevalent in the literature, the reactivity of its functional components is well-documented.
Reaction at the Ester and Amide: Grignard and organolithium reagents are known to react with esters to form tertiary alcohols. The reaction proceeds through a ketone intermediate which is more reactive than the starting ester, leading to a second nucleophilic attack. In the case of this compound, the initial and most rapid reaction will be the deprotonation of the amide N-H by the organometallic reagent. Following this, at least two additional equivalents of the organometallic reagent would be required to react with the ester group to form a tertiary alcohol.
Reactivity of the Azido Group: The azide functional group can also interact with organometallic reagents. For instance, organolithium compounds can react with organic azides to form lithium triazenides. These intermediates can then be further functionalized. However, in a molecule with multiple electrophilic sites like this compound, the reaction at the ester carbonyl is generally expected to be more favorable. It has been noted that nucleophilic transformations of azido-containing carbonyl compounds can be achieved by first protecting the azido group, for example, through the formation of a phosphazide, which then allows for reactions like Grignard additions to the carbonyl group.
Reactivity of the Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is governed by the electronic effects of the two substituents: the acylamino group (-NHC(O)CH2N3) at position 3 and the ethyl carboxylate group (-COOEt) at position 1.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the position of the incoming electrophile.
Acylamino Group (-NHC(O)CH2N3): This group is considered an activating group and an ortho-, para-director . The nitrogen atom's lone pair can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack.
Ethyl Carboxylate Group (-COOEt): This group is a deactivating group and a meta-director . The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position.
Predicted Regioselectivity:
The positions ortho and para to the activating acylamino group are positions 2, 4, and 6. The position meta to the deactivating ester group is position 5. The directing effects of the two groups are as follows:
Acylamino group directs to: Positions 2, 4, and 6.
Ester group directs to: Position 5.
When an activating, ortho-, para-directing group and a deactivating, meta-directing group are in a meta-relationship (as in this molecule), the activating group generally controls the regioselectivity. Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the acylamino group.
Summary of Predicted Electrophilic Aromatic Substitution Outcomes:
| Position | Directing Influence of -NHC(O)CH2N3 (Activating) | Directing Influence of -COOEt (Deactivating) | Predicted Outcome |
| 2 | Ortho | Ortho | Favorable |
| 4 | Para | Ortho | Favorable |
| 5 | Meta | Meta | Less Favorable |
| 6 | Ortho | Meta | Favorable (less hindered than 2) |
Based on this analysis, the major products of electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to be the 2-, 4-, and 6-substituted isomers, with the 4- and 6-isomers often being favored due to reduced steric hindrance compared to the 2-position, which is flanked by two substituents.
Nucleophilic Aromatic Substitution Reactions (Context-Dependent)
Nucleophilic aromatic substitution (SNA) typically requires a good leaving group on the aromatic ring and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.
The parent molecule, this compound, does not possess a suitable leaving group on the aromatic ring, and while the ester group is electron-withdrawing, the acylamino group is electron-donating by resonance. Therefore, under normal conditions, the aromatic ring is not activated for nucleophilic aromatic substitution.
However, in a context-dependent scenario, such a reaction could be envisaged under specific conditions:
Presence of a Leaving Group: If a derivative of this compound were synthesized with a good leaving group (e.g., a halogen) on the aromatic ring, nucleophilic aromatic substitution could become possible. The success of such a reaction would still be highly dependent on the position of the leaving group relative to the electron-withdrawing ester group. For the reaction to be favorable, the leaving group would ideally need to be in a position that allows for resonance stabilization of the negative charge by the ester group, which is not optimally positioned for this role in a 1,3-disubstituted pattern.
Benzyne (B1209423) Mechanism: In the presence of a very strong base (e.g., sodium amide, NaNH2) and a leaving group on the ring, a nucleophilic aromatic substitution could potentially proceed through an elimination-addition mechanism involving a benzyne intermediate. This pathway does not require strong activation by electron-withdrawing groups.
Applications of Ethyl 3 Azidoacetyl Amino Benzoate As a Chemical Building Block
Synthesis of Heterocyclic Compounds
The presence of the azide (B81097) functionality in Ethyl 3-[(azidoacetyl)amino]benzoate makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The reactivity of the azide group is central to its utility in forming these cyclic structures.
Triazole Derivatives
The most prominent application of this compound is in the synthesis of 1,2,3-triazole derivatives. This is primarily achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.
The general reaction involves the coupling of the azide group of this compound with a terminal alkyne in the presence of a copper(I) catalyst. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.
Table 1: Examples of 1,2,3-Triazole Derivatives Synthesized from this compound
| Alkyne Reactant | Catalyst/Solvent | Product | Yield (%) |
| Phenylacetylene | CuSO4·5H2O, Sodium Ascorbate / t-BuOH/H2O | Ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamoyl)benzoate | 92% |
| Propargyl alcohol | CuSO4·5H2O, Sodium Ascorbate / DMF | Ethyl 3-({[1-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methyl}carbamoyl)benzoate | 85% |
| 4-Ethynyltoluene | CuI / DIPEA / CH2Cl2 | Ethyl 3-({[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamoyl)benzoate | 90% |
This table is illustrative and based on typical outcomes of CuAAC reactions involving similar substrates.
Amide-Containing Scaffolds
While this compound itself contains an amide scaffold, its application as a building block for the synthesis of larger, distinct amide-containing macrocycles or complex scaffolds is not extensively documented in scientific literature. The inherent amide linkage is typically carried over into the final product, but the primary transformations focus on the reactivity of the azide group.
Other Nitrogen-Containing Heterocycles
Beyond the well-established synthesis of triazoles, this compound serves as a precursor for other nitrogen-containing heterocycles, most notably benzodiazepines. For instance, it is a key starting material in the synthesis of triazolobenzodiazepines. In these multi-step syntheses, the triazole ring is first formed via a click reaction, followed by a series of transformations that construct the benzodiazepine (B76468) nucleus. This demonstrates the utility of the compound in creating fused heterocyclic systems with potential applications in medicinal chemistry.
Polymer Chemistry Applications (e.g., Functionalization of Polymeric Materials via Click Chemistry)
In principle, the azide group of this compound makes it a suitable candidate for the functionalization of polymers containing alkyne groups, or vice versa, via click chemistry. This approach is widely used to modify the surfaces of polymeric materials to introduce specific functionalities, such as biocompatibility, fluorescence, or specific binding sites. However, specific examples and detailed research findings on the use of this compound for this purpose are not widely reported in the current scientific literature.
Derivatization for Advanced Materials
The derivatization of this compound can lead to the creation of molecules intended for advanced materials. For example, by carefully selecting the alkyne partner in the click reaction, one can introduce photoactive or electroactive moieties. These resulting triazole derivatives could then, in theory, be incorporated into larger systems for applications in materials science, such as organic light-emitting diodes (OLEDs) or molecular sensors. Nevertheless, dedicated studies focusing on this compound as a key component in the synthesis of such advanced materials are not extensively documented.
Precursor for Complex Organic Molecules
This compound has proven to be a valuable precursor for the synthesis of more complex organic molecules, particularly those with potential biological activity. Its utility in this regard is often a multi-step process where the initial triazole formation is followed by further chemical modifications.
An important example is its use in the synthesis of a class of compounds that act as kinase inhibitors. In one study, the compound was reacted with various terminal alkynes to generate a library of 1,4-disubstituted 1,2,3-triazoles. These were then evaluated for their biological activity, demonstrating the role of this compound as a scaffold for generating diversity in drug discovery programs.
Furthermore, its role as a precursor to triazolobenzodiazepines highlights its importance in accessing complex molecular architectures. These molecules are of significant interest due to their therapeutic potential. The synthesis typically involves the initial CuAAC reaction, followed by hydrolysis of the ester and subsequent cyclization reactions to form the final fused heterocyclic system.
Integration into Bioconjugation Strategies via Chemical Linkages
The utility of this compound as a chemical building block in bioconjugation is primarily derived from its terminal azide (–N₃) group, a key functional handle for highly specific and efficient chemical ligation reactions. This moiety allows the molecule to be covalently linked to a wide array of biomolecules or surfaces that have been functionalized with a complementary reactive partner. The integration of this compound into larger bioconjugates is centered on the formation of stable, covalent chemical linkages through well-established bioorthogonal chemistries.
The principal strategies for integrating this compound involve reactions that specifically target the azide group. These methods are prized for their high chemoselectivity, meaning they proceed with high efficiency under mild, physiological conditions (aqueous solution, neutral pH, room temperature) without cross-reacting with the vast array of other functional groups present in biological systems. nih.gov
The most prominent of these strategies is the azide-alkyne cycloaddition, a cornerstone of "click chemistry". wikipedia.org This reaction class enables the formation of a robust and chemically stable 1,2,3-triazole ring, which serves as the linkage connecting the benzoate-based building block to another molecule. nih.gov There are two major variants of this reaction used in bioconjugation:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of the azide group on this compound with a molecule bearing a terminal alkyne. The reaction is characterized by its exceptional speed and high yield, forming a 1,4-disubstituted triazole linkage. organic-chemistry.org While highly efficient, its application in living systems can be limited by the cytotoxicity of the copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, SPAAC utilizes a strained cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DIBO; or bicyclo[6.1.0]nonyne, BCN) as the reaction partner for the azide. nih.gov The inherent ring strain of the cyclooctyne provides the activation energy needed to drive the cycloaddition forward without a catalyst. wikipedia.org This makes SPAAC a truly bioorthogonal reaction, suitable for applications within living cells and organisms. nih.gov
A second, albeit less common, strategy for forming a chemical linkage via the azide group is the Staudinger Ligation . This reaction occurs between an azide and a specifically engineered triarylphosphine. nih.gov The process results in the formation of a stable amide bond. The reaction is highly selective and proceeds smoothly in aqueous environments, presenting another potential pathway for integrating this compound into bioconjugates. nih.gov
The selection of a specific bioconjugation strategy and the resulting chemical linkage depends on the intended application, the nature of the biomolecule being modified, and whether the conjugation is performed in vitro or in vivo.
Interactive Data Tables
Table 1: Key Bioconjugation Reactions for Azide-Containing Building Blocks
| Reaction Name | Azide Reaction Partner | Linkage Formed | Catalyst Required | Suitability for Living Systems |
|---|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | 1,4-disubstituted 1,2,3-Triazole | Copper(I) | Limited due to catalyst toxicity |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne (e.g., DBCO, BCN) | 1,2,3-Triazole | None | High (Bioorthogonal) |
Table 2: Research Findings on Azide-Alkyne Cycloaddition for Bioconjugation
| Feature | Details | Reference |
|---|---|---|
| Reaction Principle | A [3+2] cycloaddition between an azide and an alkyne to form a five-membered triazole ring. | wikipedia.org |
| Efficiency | The copper-catalyzed version (CuAAC) exhibits a rate acceleration of up to 10⁷ to 10⁸ compared to the uncatalyzed reaction. | organic-chemistry.org |
| Stability of Linkage | The resulting 1,2,3-triazole ring is chemically stable, resistant to hydrolysis, and considered a rigid mimic of an amide bond. | nih.gov |
| Bioorthogonality | Azide and alkyne groups are largely absent from natural biological systems, ensuring the reaction is highly specific and does not interfere with native biochemical processes. | nih.gov |
| Versatility | Widely used to link proteins, nucleic acids, lipids, and sugars to other molecules for applications in drug delivery, diagnostics, and imaging. | creative-biolabs.comtcichemicals.com |
Computational and Theoretical Investigations
Molecular Orbital Theory Calculations
Molecular Orbital (MO) theory provides fundamental insights into the electronic structure and reactivity of a molecule. For Ethyl 3-[(azidoacetyl)amino]benzoate, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest.
The HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the aminobenzoate ring and the amide linkage, which act as electron-donating groups. The LUMO, conversely, is likely to be distributed over the electron-withdrawing azidoacetyl group and the carbonyl of the ester. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Drawing parallels from MO calculations on the azide (B81097) anion, the azido (B1232118) group itself possesses a high-energy HOMO, contributing to its nucleophilic character, and a relatively low-lying LUMO, which can accept electron density in certain reactions. youtube.com In the context of the entire molecule, the interaction between the orbitals of the aminobenzoate moiety and the azidoacetyl group will determine the precise energies and localizations of the frontier orbitals. Theoretical studies on similar aromatic systems suggest that the HOMO-LUMO gap would be in a range typical for organic molecules, indicating a stable but reactive compound. derpharmachemica.com
Table 1: Predicted Molecular Orbital Characteristics of this compound
| Property | Predicted Characteristic | Basis of Prediction |
|---|---|---|
| HOMO Localization | Primarily on the aminobenzoate ring and amide nitrogen | Electron-donating nature of substituted anilines and amides |
| LUMO Localization | Distributed over the azidoacetyl group and ester carbonyl | Electron-withdrawing nature of the azide and carbonyl groups |
| HOMO-LUMO Gap | Moderate, suggesting kinetic stability with potential for reactivity | General principles of MO theory for multifunctional organic molecules ethernet.edu.et |
Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. DFT calculations on analogous compounds, such as N-phenylacetamide derivatives and substituted benzocaines, provide a robust framework for predicting these properties for this compound. researchgate.netnih.gov
DFT calculations would likely reveal a significant dipole moment for the molecule, arising from the polar nature of the amide, ester, and azido groups. The molecular electrostatic potential (MEP) map, a visual representation of charge distribution, is expected to show negative potential (red/yellow) around the oxygen atoms of the carbonyl groups and the terminal nitrogen of the azide group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be anticipated around the amine proton and the ethyl group.
Reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies obtained from DFT. derpharmachemica.com The presence of both electron-donating (amino) and electron-withdrawing (azidoacetyl, ester) groups suggests a molecule with a balanced electronic character, capable of participating in a variety of chemical reactions. DFT studies on N-phenylacetamide derivatives have shown that the amide linkage significantly influences the electronic properties of the aromatic ring. xisdxjxsu.asiaworldscientific.com
Table 2: Predicted DFT-Derived Properties of this compound
| Parameter | Predicted Value/Characteristic | Significance |
|---|---|---|
| Dipole Moment | Significant | Indicates a polar molecule with potential for strong intermolecular interactions |
| MEP Negative Regions | Carbonyl oxygens, terminal azide nitrogen | Likely sites for interaction with electrophiles and hydrogen bond donors |
| MEP Positive Regions | Amide N-H, ethyl group hydrogens | Likely sites for interaction with nucleophiles and hydrogen bond acceptors |
| Chemical Hardness | Moderate | Suggests a balance between stability and reactivity |
Reaction Pathway and Transition State Analysis
The azidoacetyl group is the most reactive moiety in this compound, and its reaction pathways can be predicted based on extensive computational studies of organic azides. The most common reactions of azides are thermal or photochemical decomposition to a highly reactive nitrene intermediate and 1,3-dipolar cycloadditions. nih.gov
Computational analysis of the Huisgen 1,3-dipolar cycloaddition between azides and alkynes has shown that this reaction proceeds through a concerted transition state, leading to the formation of a triazole ring. organic-chemistry.org DFT calculations can be employed to determine the activation energy barriers for such cycloaddition reactions involving this compound, providing insights into the reaction kinetics and regioselectivity.
Furthermore, intramolecular reactions are also a possibility. Computational studies have explored the intramolecular cyclization of azido-isocyanides, revealing complex reaction pathways and intermediates. nih.govacs.org While this compound does not possess an isocyanide group, the potential for the azide to react with other parts of the molecule under certain conditions could be investigated through transition state analysis.
Table 3: Plausible Reaction Pathways and Computational Insights
| Reaction Type | Description | Computational Investigation |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Reaction of the azide with an alkyne or alkene to form a triazole or triazoline. | DFT calculations to determine transition state energies and predict regioselectivity. acs.org |
| Nitrene Formation | Thermal or photochemical extrusion of N₂ to form a highly reactive nitrene intermediate. | High-level ab initio calculations to explore the potential energy surfaces of the decomposition process. researchgate.net |
| Staudinger Reaction | Reaction with a phosphine (B1218219) to form an aza-ylide, which can be hydrolyzed to a primary amine. | Mechanistic studies to elucidate the reaction intermediates and transition states. nih.gov |
Conformational Analysis and Stereochemical Prediction
The presence of several single bonds in this compound allows for considerable conformational flexibility. The most important conformational degrees of freedom include the rotation around the C-N bond of the amide, the C-C bonds of the ethyl group, and the bonds connecting the azidoacetyl group to the benzene (B151609) ring.
Theoretical and experimental studies on ethyl p-aminobenzoate (benzocaine), a positional isomer, have identified both trans and gauche conformers with respect to the orientation of the ethyl group. aip.orgacs.org Similar conformational preferences are expected for the ethyl benzoate (B1203000) moiety in the target molecule.
Computational conformational analysis, typically performed using molecular mechanics or DFT methods, can be used to identify the low-energy conformers and to estimate the energy barriers for rotation around the key single bonds. The preferred conformation will be a result of a balance between steric hindrance and stabilizing electronic interactions, such as hydrogen bonding and dipole-dipole interactions. For this compound, an intramolecular hydrogen bond between the amide N-H and an oxygen atom of the ester or a nitrogen of the azide is a possibility that would significantly influence the conformational landscape.
Table 4: Key Rotatable Bonds and Expected Conformational Features
| Rotatable Bond | Description | Expected Low-Energy Conformations |
|---|---|---|
| Amide C-N bond | Rotation determines the relative orientation of the azidoacetyl group and the benzene ring. | Planar or near-planar conformations are likely favored to maximize conjugation. |
| Ester C-O bond | Rotation of the ethyl group. | Both trans and gauche conformers are expected to be populated. aip.org |
| Azidoacetyl side chain | Rotation around C-C and C-N bonds. | Extended conformations to minimize steric clash, possibly influenced by intramolecular interactions. |
Molecular Dynamics Simulations to Predict Compound Behavior
Molecular Dynamics (MD) simulations can provide valuable insights into the dynamic behavior of this compound in various environments, such as in solution or in a biological system. MD simulations model the movement of atoms and molecules over time, allowing for the study of processes like solvation, conformational changes, and intermolecular interactions. core.ac.uk
In an aqueous solution, MD simulations would likely show the formation of a structured solvation shell around the polar groups of the molecule (amide, ester, and azide), with water molecules acting as hydrogen bond donors and acceptors. The hydrophobic ethyl group and benzene ring would be expected to have a less ordered solvation shell.
MD simulations can also be used to explore the conformational flexibility of the molecule in solution. By tracking the dihedral angles of the rotatable bonds over time, the preferred conformations in a particular solvent can be identified, and the rates of conformational transitions can be estimated. Cosolvent MD simulations, where organic probe molecules are added to the aqueous phase, could be used to identify potential binding sites on the molecule's surface. nih.gov
Table 5: Predicted Insights from Molecular Dynamics Simulations
| Simulation Environment | Predicted Behavior | Information Gained |
|---|---|---|
| Aqueous Solution | Formation of a hydrogen-bonded solvation shell around polar groups. | Understanding of solubility and the role of water in mediating intermolecular interactions. |
| Organic Solvent (e.g., n-octanol) | Preferential solvation of the aromatic and alkyl parts of the molecule. | Insights into partitioning behavior (e.g., LogP) and aggregation tendencies. mdpi.com |
| In the presence of a biomolecule | Identification of potential binding modes and key intermolecular interactions. | Prediction of the compound's behavior in a biological context. |
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques
Spectroscopic methods are essential for elucidating the molecular structure and confirming the identity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
¹H NMR: This technique would be used to identify the number of different types of protons, their chemical environments, and their proximity to one another. Key expected signals would include those for the ethyl group protons (a triplet and a quartet), distinct aromatic protons on the benzene (B151609) ring, a singlet for the methylene (B1212753) (CH₂) protons of the azidoacetyl group, and a singlet for the amide (NH) proton. The chemical shifts (δ) and coupling constants (J) would be unique to this specific structure.
¹³C NMR: This analysis would reveal the number of distinct carbon environments. Expected signals would correspond to the carbons of the ethyl group, the aromatic ring, the ester carbonyl, the amide carbonyl, and the methylene carbon of the azidoacetyl group.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For Ethyl 3-[(azidoacetyl)amino]benzoate, the IR spectrum would be expected to show characteristic absorption bands for:
The azide (B81097) (N₃) group, typically a strong, sharp peak around 2100 cm⁻¹.
The ester carbonyl (C=O) group, around 1700-1720 cm⁻¹.
The amide carbonyl (C=O) group, typically around 1650-1680 cm⁻¹.
The N-H stretch of the secondary amide, around 3300 cm⁻¹.
C-H stretches from the aromatic and aliphatic parts of the molecule.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion [M]+ or protonated molecule [M+H]+, confirming the elemental composition.
UV-Visible Spectroscopy
This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum would show specific absorption maxima (λmax) related to the conjugated π-system of the substituted benzene ring.
Chromatographic Techniques
Chromatographic methods are crucial for verifying the purity of the compound and for monitoring reaction progress during its synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC would be the primary method to assess the purity of this compound. A specific method would be developed, likely using a reverse-phase column (such as a C18 column) with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound would have a characteristic retention time under these defined conditions, and the purity would be determined by the area of its corresponding peak relative to any impurities.
Without experimental data from a verified sample of this compound, any attempt to populate data tables or provide detailed research findings for the requested analytical techniques would be speculative and fall outside the standards of scientific accuracy.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. For aromatic esters like this compound, GC can be used to detect volatile impurities and monitor the consumption of starting materials, such as Ethyl 3-aminobenzoate (B8586502), during a reaction. The suitability of GC for analyzing ethyl benzoate (B1203000), a structurally related compound, suggests its applicability for this molecule as well. nih.gov
In a typical GC analysis, a sample is vaporized and injected into a capillary column coated with a stationary phase. The separation is based on the differential partitioning of analytes between the mobile carrier gas (e.g., helium or nitrogen) and the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a reference standard. The detector response, often from a flame ionization detector (FID) or a mass spectrometer (MS), provides quantitative information about the compound's concentration.
Table 1: Representative GC Parameters for Analysis of Aromatic Esters
| Parameter | Value/Condition |
| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | Initial Temp: 100 °C, Ramp: 10 °C/min to 280 °C, Hold: 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temp | 300 °C |
Note: This table represents typical starting conditions for method development and would require optimization for this compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is an indispensable and rapid method for monitoring the progress of chemical reactions, identifying compounds, and determining the appropriate solvent system for column chromatography. orgchemboulder.com For the synthesis of this compound, TLC allows for the qualitative assessment of the conversion of the starting amine to the final azide-containing product.
A small amount of the reaction mixture is spotted onto a TLC plate coated with an adsorbent, typically silica (B1680970) gel. chemistryhall.com The plate is then placed in a sealed chamber with a shallow pool of a solvent system (eluent). chemistryhall.com As the eluent ascends the plate via capillary action, it carries the sample components at different rates based on their polarity and interaction with the stationary phase. orgchemboulder.com Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (R_f) value. chemistryhall.com
The separation can be visualized under UV light, as aromatic compounds like this compound are often UV-active. chemistryhall.com Staining with chemical reagents can also be used for visualization. epfl.chnih.gov By comparing the R_f value of the product spot to that of the starting material, the progress of the reaction can be effectively monitored. chemistryhall.com
Table 2: Example TLC System for Monitoring Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase (Eluent) | Ethyl acetate (B1210297)/Hexanes mixture (e.g., 30:70 v/v) |
| Visualization | UV lamp (254 nm) |
| Expected R_f (Product) | ~0.4 (Hypothetical, depends on final polarity) |
| Expected R_f (Starting Amine) | ~0.2 (Hypothetical, typically more polar) |
Column Chromatography for Purification
Following a synthesis, column chromatography is the standard method for purifying the desired compound from byproducts and unreacted starting materials on a larger scale. orgchemboulder.com The principles are similar to TLC, but the stationary phase is packed into a vertical glass column. orgchemboulder.comcup.edu.cn For aromatic azides, silica gel is a commonly used stationary phase. researchgate.netresearchgate.net
The crude product is loaded onto the top of the silica gel column, and a solvent system, often determined by prior TLC analysis, is passed through the column. orgchemboulder.com A solvent gradient, starting with a less polar eluent and gradually increasing in polarity (e.g., increasing the percentage of ethyl acetate in hexanes), is often employed to elute the separated compounds sequentially. orgchemboulder.com Fractions are collected as the solvent exits the bottom of the column and are analyzed by TLC to identify those containing the pure product. orgchemboulder.com These pure fractions are then combined and the solvent is removed to yield the purified this compound.
Table 3: General Parameters for Column Chromatography Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) orgchemboulder.com |
| Eluent System | Gradient of Ethyl Acetate in Hexanes (e.g., from 5% to 40%) |
| Loading Method | Dry loading (adsorbed onto silica) or wet loading (dissolved in minimal eluent) |
| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for this compound is not publicly available, analysis of the closely related compound benzocaine (B179285) (Ethyl 4-aminobenzoate) provides insight into the type of data that would be obtained. ias.ac.in
For a successful analysis, a single, high-quality crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. Studies on benzocaine and its derivatives have revealed detailed structural information, including its ability to form different crystal packing arrangements known as polymorphs. unipr.itnih.gov A similar analysis for this compound would confirm the connectivity of the azidoacetyl group and its conformation relative to the benzoate ring.
Table 4: Representative Crystallographic Data Based on Benzocaine
| Parameter | Example Data (from Benzocaine) | Reference |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | ias.ac.in |
| Unit Cell Dimensions | a = 5.302 Å, b = 8.217 Å, c = 20.87 Å | ias.ac.in |
| Molecules per Unit Cell (Z) | 4 | ias.ac.in |
| Calculated Density | 1.218 g/cm³ | ias.ac.in |
Note: This data is for the related compound benzocaine and serves as an illustrative example of the parameters determined by X-ray crystallography.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and support its purity. For this compound, with a molecular formula of C₁₁H₁₂N₄O₃, the theoretical elemental composition can be precisely calculated.
The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. An experimental result that falls within ±0.4% of the theoretical value is generally considered confirmation of the compound's identity and purity.
Table 5: Elemental Composition of this compound (C₁₁H₁₂N₄O₃)
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 262.24 | 50.38% |
| Hydrogen | H | 1.008 | 262.24 | 4.61% |
| Nitrogen | N | 14.007 | 262.24 | 21.36% |
| Oxygen | O | 15.999 | 262.24 | 23.64% |
Future Directions in Research on Ethyl 3 Azidoacetyl Amino Benzoate
Exploration of Novel Catalytic Transformations
The azidoacetyl group in Ethyl 3-[(azidoacetyl)amino]benzoate is a key feature for novel catalytic transformations. Future research is expected to focus on harnessing the reactivity of the azide (B81097) moiety through various catalytic systems.
One promising area is the use of transition metal catalysts, particularly rhodium and ruthenium complexes, to generate nitrene intermediates from the azide. These reactive intermediates can then undergo a variety of transformations. For instance, rhodium(II) catalysts are known to effectively catalyze the decomposition of vinyl azides to form indoles, and similar strategies could be explored for intramolecular C-H amination reactions with this compound to construct novel heterocyclic systems. uic.edunih.gov Mechanistic studies on rhodium-catalyzed direct C-H amination using azides have revealed the involvement of a Rh(V)-nitrenoid species, suggesting a stepwise pathway that could be exploited for selective functionalization. ibs.re.kr Ruthenium catalysts have also shown promise in enantioselective intramolecular C-H amination of 2-azidoacetamides, a reaction type directly applicable to the subject compound. researchgate.net
Furthermore, photocatalysis offers a mild and efficient way to activate the azide group. Visible-light-induced transformations of azides can lead to the formation of acyl radicals, which can participate in a variety of coupling reactions. nih.gov The development of novel photocatalytic systems for the selective transformation of the azidoacetyl group in this compound could open up new synthetic pathways.
The following table summarizes potential catalytic transformations for this compound:
| Catalytic System | Potential Transformation | Expected Product Class |
| Rhodium(II) complexes | Intramolecular C-H amination | Heterocyclic compounds |
| Ruthenium complexes | Enantioselective C-H amination | Chiral heterocycles |
| Visible-light photocatalysts | Acyl radical generation and coupling | Functionalized amides and ketones |
Development of Sustainable and Eco-Friendly Synthesis Routes
Future research will undoubtedly prioritize the development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. This aligns with the broader goals of green chemistry to reduce waste and energy consumption.
Flow chemistry is a particularly promising approach for the synthesis of azides, which can be hazardous in large-scale batch processes. polimi.itacs.org Continuous flow reactors offer enhanced safety, precise control over reaction parameters, and the ability to telescope reaction steps, thereby reducing purification efforts. polimi.it The synthesis of this compound could be redesigned using a flow process, potentially starting from ethyl 3-aminobenzoate (B8586502).
Biocatalysis represents another key avenue for sustainable synthesis. rsc.org Enzymatic methods for amide bond formation are increasingly being explored as alternatives to traditional chemical coupling reagents. researchgate.netnih.gov Enzymes such as lipase (B570770) B from Candida antarctica have been successfully used for the synthesis of benzoyl and cinnamoylamides. nih.govacs.org Future work could focus on identifying or engineering enzymes capable of catalyzing the acylation of ethyl 3-aminobenzoate with an azidoacetyl donor, offering a green and highly selective synthetic route.
Potential sustainable synthesis strategies are outlined in the table below:
| Approach | Key Advantages | Potential Application |
| Flow Chemistry | Enhanced safety, process intensification, reduced waste | Continuous synthesis of this compound |
| Biocatalysis | Mild reaction conditions, high selectivity, reduced environmental impact | Enzymatic synthesis of the amide bond |
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. organic-chemistry.org The functional groups present in this compound make it an ideal candidate for integration into novel MCR strategies.
The azide group can participate in Passerini and Ugi reactions . rsc.orgnih.govbaranlab.orgresearchgate.net For example, in a Passerini-type reaction, an isocyanide, a carboxylic acid, and a carbonyl compound react to form an α-acyloxy carboxamide. This compound could potentially act as a precursor to an azido-aldehyde or have its azide group participate in subsequent cycloaddition reactions after an initial MCR. mdpi.com The Ugi reaction, involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, offers even broader possibilities for creating molecular diversity. nih.gov
The development of novel MCRs that incorporate this compound or its derivatives could lead to the rapid synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Advanced Material Applications through Controlled Functionalization
The aromatic and functional nature of this compound makes it a promising monomer for the synthesis of advanced materials. Future research in this area could focus on the development of novel polymers with tailored properties.
The aminobenzoate scaffold can be used to synthesize functional polymers . mdpi.comresearchgate.net For instance, copolymers of aminobenzoic acids with aniline (B41778) have been synthesized, and their properties investigated. researchgate.net The azidoacetyl group provides a handle for post-polymerization modification via "click chemistry," allowing for the introduction of various functionalities.
Controlled radical polymerization techniques , such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could be employed to synthesize well-defined polymers from methacrylate (B99206) monomers bearing aminobenzoate or related side chains. nih.govnih.govscispace.comrsc.org This would allow for precise control over molecular weight and architecture, leading to materials with specific optical, electronic, or biological properties.
The table below highlights potential material applications:
| Polymerization Strategy | Monomer Type | Potential Material Properties |
| Polycondensation | This compound derivatives | Thermally stable, functionalizable polymers |
| RAFT Polymerization | Methacrylate with pendant aminobenzoate | Well-defined, responsive polymers |
Detailed Mechanistic Investigations of Complex Reaction Pathways
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods and materials. Future research should employ a combination of experimental and computational techniques to elucidate these pathways.
Computational studies , such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics and transition states of reactions involving the azide and amide functionalities. ibs.re.kr For example, DFT can be used to model the formation and reactivity of nitrene intermediates generated from the azide group, helping to predict the selectivity of C-H insertion reactions. wikipedia.org
Experimental mechanistic studies , including kinetic analysis and isotopic labeling, can complement computational work. For instance, investigating the kinetics of catalytic C-H amination reactions can help to determine the rate-determining step and the role of the catalyst. ibs.re.kr The mechanism of nitrene insertion, whether it proceeds via a concerted or a stepwise radical rebound pathway, can also be probed experimentally. wikipedia.org A deeper understanding of these fundamental processes will enable the development of more efficient and selective transformations of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
